![molecular formula C4H4BrNS B580489 4-Bromo-5-methylthiazole CAS No. 132221-51-3](/img/structure/B580489.png)
4-Bromo-5-methylthiazole
Overview
Description
4-Bromo-5-methylthiazole is a heterocyclic compound with the molecular formula C4H4BrNS. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Thiazoles, the class of compounds to which 4-bromo-5-methylthiazole belongs, have been found to have diverse biological activities . They have been used as antimicrobial, antifungal, antiviral, and antineoplastic agents .
Mode of Action
It has been suggested that this compound is involved in the blockage of the bradykinin b2 receptors, providing therapeutic benefit in hereditary angioedema (hae) and potentially in many other diseases .
Biochemical Pathways
Thiazoles, in general, are known to interact with various biochemical pathways due to their diverse biological activities . For instance, they can participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound’s boiling point is predicted to be 2073±200 °C , which may influence its bioavailability.
Action Environment
The success of sm coupling, a reaction in which thiazoles like this compound can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that the compound’s action may be influenced by the chemical environment and reaction conditions.
Biochemical Analysis
Biochemical Properties
4-Bromo-5-methylthiazole has been found to play a role in blocking the bradykinin B2 receptors . Bradykinin B2 receptors are proteins that interact with bradykinin, a peptide that causes blood vessels to dilate. By blocking these receptors, this compound can potentially provide therapeutic benefits in conditions such as hereditary angioedema (HAE) and potentially many other diseases .
Cellular Effects
They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . Therefore, it is plausible that this compound could have similar effects on various types of cells and cellular processes.
Molecular Mechanism
As mentioned earlier, it is known to block the bradykinin B2 receptors . This suggests that it may exert its effects at the molecular level through binding interactions with these receptors, potentially leading to changes in cell signaling pathways and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-5-methylthiazole can be synthesized through several methods. One common approach involves the bromination of 5-methylthiazole. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted thiazoles can be formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Coupling Products: Biaryl compounds are typical products of Suzuki-Miyaura coupling.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
4-Bromo-5-methylthiazole serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its role in developing anti-cancer and anti-inflammatory drugs. The compound's ability to inhibit key enzymes involved in cellular processes makes it a valuable building block for therapeutic agents.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, certain derivatives displayed IC50 values as low as 0.62 μM, indicating strong potential for further development as anticancer agents.
Agricultural Chemicals
Use in Agrochemicals:
This compound is utilized in formulating agrochemicals, including fungicides and herbicides. Its incorporation into these products enhances crop protection and yield by targeting specific biological processes in pests and pathogens .
Table 1: Agrochemical Applications of this compound
Application Type | Description |
---|---|
Fungicides | Protect crops from fungal infections |
Herbicides | Control unwanted plant growth |
Biochemical Research
Enzyme Inhibition Studies:
Researchers employ this compound in studies related to enzyme inhibition and receptor binding. This contributes to a deeper understanding of biological processes, including those involved in neuroprotection and anticonvulsant effects .
Table 2: Biochemical Research Applications
Research Area | Findings/Applications |
---|---|
Neuroprotection | Compounds show GABA-mimetic activity |
Anticonvulsant Effects | Potential for developing new treatments |
Material Science
Specialty Materials Development:
The compound is also used in creating specialty materials such as polymers and coatings that require specific chemical properties for enhanced durability. Its unique structure allows it to modify the physical characteristics of materials effectively .
Analytical Chemistry
Standard Reference Material:
In analytical chemistry, this compound acts as a standard reference material in various techniques, aiding in the calibration and validation of methods used in chemical analysis. This application is crucial for ensuring the accuracy and reliability of analytical results .
Summary of Applications
The diverse applications of this compound underscore its importance across multiple scientific disciplines:
- Pharmaceuticals: Intermediate for drug synthesis, particularly anticancer agents.
- Agriculture: Active ingredient in agrochemicals.
- Biochemical Research: Key role in enzyme inhibition studies.
- Material Science: Used in developing advanced materials.
- Analytical Chemistry: Acts as a reference standard.
Comparison with Similar Compounds
4-Methylthiazole: Lacks the bromine substituent, leading to different reactivity and applications.
5-Bromo-2-methylthiazole: Similar structure but different substitution pattern, affecting its chemical properties and uses.
Uniqueness: 4-Bromo-5-methylthiazole is unique due to the presence of both a bromine atom and a methyl group on the thiazole ring. This specific substitution pattern imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in research and industrial applications .
Biological Activity
4-Bromo-5-methylthiazole is a heterocyclic compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.
Chemical Structure and Properties
This compound features a thiazole ring with a bromine atom and a methyl group at the 4 and 5 positions, respectively. This unique substitution pattern enhances its reactivity and biological activity compared to other thiazole derivatives.
Target Interactions
The primary mechanism of action for this compound involves the blocking of bradykinin B2 receptors , which is significant in conditions like hereditary angioedema. This receptor antagonism may also contribute to its anti-inflammatory properties.
Biochemical Pathways
The compound interacts with various biochemical pathways, including:
- Antioxidant Activity : It exhibits properties that scavenge free radicals, thus protecting cells from oxidative stress.
- Antimicrobial Effects : The compound demonstrates activity against a range of pathogens, suggesting potential as an antimicrobial agent.
- Anticancer Properties : Research indicates that it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound's antiproliferative effects have been documented in several studies. For instance:
- Melanoma and Prostate Cancer : In vitro studies have shown that this compound can inhibit the growth of melanoma and prostate cancer cells with IC50 values in the low micromolar range (0.7 to 1.0 µM) .
- Mechanistic Insights : The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and thereby disrupting cancer cell division .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is essential to compare it with similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
4-Methylthiazole | Lacks bromine substituent | Lower reactivity; less potent biologically |
5-Bromo-2-methylthiazole | Different substitution pattern | Varies in chemical properties and uses |
Thiazole | Parent compound | Serves as a basis for various derivatives |
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
- Anticancer Efficacy : A study demonstrated that compounds derived from thiazoles, including this compound, showed promising results against multiple cancer cell lines, indicating their potential as effective chemotherapeutic agents .
- Neuroprotective Effects : Research indicates that thiazole derivatives exhibit neuroprotective effects through GABA-mimetic activity, suggesting that this compound may also possess neuroprotective properties .
- Pharmacological Applications : The compound is being explored for its potential as a pharmacophore in drug development due to its diverse biological activities, particularly in antimicrobial and anticancer research .
Properties
IUPAC Name |
4-bromo-5-methyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c1-3-4(5)6-2-7-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYPKUHNAMYABF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726827 | |
Record name | 4-Bromo-5-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132221-51-3 | |
Record name | 4-Bromo-5-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-5-methyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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